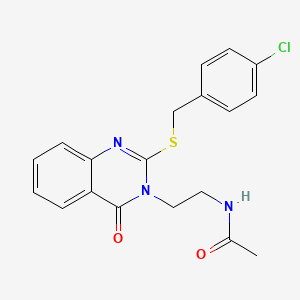

N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-13(24)21-10-11-23-18(25)16-4-2-3-5-17(16)22-19(23)26-12-14-6-8-15(20)9-7-14/h2-9H,10-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOLZPGCGBYESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide, a derivative of quinazolinone, has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may confer various pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide is , with a molecular weight of 478.01 g/mol. The compound includes a 4-chlorobenzyl thio group and an acetic acid moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H24ClN3O2S |

| Molecular Weight | 478.01 g/mol |

| Structure | Quinazolinone derivative |

Antitumor Activity

Research indicates that quinazolinone derivatives, including N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide, exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

Antimicrobial Properties

Quinazolinone derivatives have also been explored for their antimicrobial activities. The presence of the thioether linkage in N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide may enhance its interaction with microbial targets, potentially leading to effective antibacterial and antifungal properties. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activities, suggesting that this compound may follow suit .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, quinazolinones are known for their anti-inflammatory properties. The structural features of N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide could contribute to the modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

Research Findings and Case Studies

Several studies have investigated the biological activity of quinazolinone derivatives:

- Antitumor Studies : A compound structurally similar to N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide was found to inhibit cell proliferation in MCF7 cells with an IC50 value of approximately 0.096 μM .

- Antimicrobial Activity : A related quinazoline derivative demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting the potential for this class of compounds in treating infections .

- Anti-inflammatory Research : In vitro studies on related compounds showed a decrease in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Biological Activities

Research indicates that quinazolinone derivatives exhibit a range of pharmacological effects. The specific compound under discussion has been investigated for:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that require further elucidation. Quinazolinones have been documented to target various cancer cell lines effectively .

- Antimicrobial Properties : The presence of the thioether group may enhance the compound's ability to combat bacterial infections, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Quinazolinones are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of quinazolinone derivatives, including this specific compound:

- Anticancer Studies : A study published in Chemistry Europe evaluated a series of quinazolinone derivatives, including those with thioether linkages, demonstrating significant anticancer activity against breast and lung cancer cell lines .

- Antimicrobial Research : Investigations into the antimicrobial efficacy of related compounds have shown promising results against resistant bacterial strains, indicating potential for therapeutic development .

- Inflammation Modulation : Research has indicated that quinazolinones can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Lipophilicity : The 4-chlorobenzylthio group in the target compound likely increases LogP compared to methoxy or hydroxyl substituents, favoring passive diffusion across biological membranes .

- Biological Activity: Quinazolinone acetamides with electron-withdrawing groups (e.g., nitro , chloro ) show enhanced anticancer or anti-tubercular activity. The target compound’s 4-chlorobenzylthio group may similarly potentiate activity through hydrophobic interactions or enzyme inhibition.

Mechanistic Insights from Structural Analogs

- Anticancer Activity : Styryl-substituted derivatives (e.g., ) exhibit DNA intercalation or topoisomerase inhibition due to planar aromatic systems. The target compound’s benzylthio group may adopt a similar binding mode but with reduced planarity .

- Anti-Tubercular Activity : Derivatives like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide inhibit InhA, a key enzyme in mycolic acid biosynthesis. The target’s chloro and thioether groups may enhance binding to InhA’s hydrophobic pocket .

Q & A

Basic: What are the established synthetic routes for N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide?

Methodological Answer:

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing a quinazolinone precursor (e.g., 4-chlorobenzyl thiol derivative) with 2-chloro-N-substituted acetamide in dry acetone or ethanol, using anhydrous potassium carbonate (K₂CO₃) as a base. Reaction times range from 12–18 hours under reflux, followed by solvent evaporation, water washing, and recrystallization from ethanol or DMF . Key steps include optimizing molar ratios (e.g., 1:1 for thiol to chloroacetamide) and controlling temperature to minimize side reactions.

Basic: How is the compound structurally characterized post-synthesis?

Methodological Answer:

Characterization employs spectroscopic and analytical techniques:

- NMR (¹H/¹³C): Assigns proton environments (e.g., quinazolinone carbonyl at δ ~160–170 ppm, acetamide NH at δ ~8–10 ppm) .

- Mass Spectrometry (EI-MS or ESI-MS) : Confirms molecular weight (e.g., [M⁺] peaks matching calculated values) .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages .

- X-ray Crystallography (if available): Resolves 3D conformation, particularly for bioactive analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer efficacy)?

Methodological Answer:

Contradictions may arise from variations in assay conditions or structural analogs. To address this:

Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).

Validate Purity : Ensure compounds are >95% pure via HPLC and compare batch-to-batch reproducibility .

Explore Structural Modifications : Test derivatives with substituents at the 4-chlorobenzyl or acetamide positions to isolate activity trends .

Mechanistic Studies : Perform kinase inhibition assays or apoptosis markers (e.g., caspase-3) to confirm target engagement .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups.

- Catalysis : Add catalytic KI to accelerate SN2 reactions in chloroacetamide coupling .

- Temperature Control : Reflux at 60–80°C balances reaction rate and decomposition .

- Purification : Use gradient column chromatography for intermediates prone to byproducts (e.g., dimerization) .

Basic: What are the key functional groups influencing the compound’s bioactivity?

Methodological Answer:

Critical moieties include:

- Quinazolin-4-one Core : Essential for intercalation with DNA or enzyme binding (e.g., topoisomerase inhibition) .

- 4-Chlorobenzyl Thioether : Enhances lipophilicity and membrane permeability .

- Acetamide Side Chain : Modulates solubility and hydrogen-bonding interactions with targets .

Modifying these groups alters potency; for example, replacing chlorine with electron-withdrawing groups (e.g., nitro) may reduce activity .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

Stability studies should include:

pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC over 24–48 hours .

Plasma Stability : Test in human plasma at 37°C to simulate in vivo conditions .

Light/Temperature Sensitivity : Store aliquots at –20°C, 4°C, and RT with/without light protection for 1–4 weeks .

Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free thiol or acetamide cleavage) .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

SAR analysis leverages:

- Molecular Docking : Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina and PDB structures .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity .

Basic: What solvents are suitable for recrystallization, and how do they affect purity?

Methodological Answer:

Ethanol, DMF, and acetic acid are common recrystallization solvents. Ethanol yields high-purity crystals but may leave traces of polar impurities. DMF is effective for less soluble analogs but requires thorough drying. Acetic acid is used for thermally stable compounds but may protonate basic groups, altering crystal packing .

Advanced: How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors. Solutions include:

Formulation Optimization : Use nanocarriers (e.g., liposomes) to improve bioavailability .

Metabolic Profiling : Identify species-specific liver microsomal degradation pathways .

Dosage Adjustment : Conduct MTD (maximum tolerated dose) studies in rodents to refine dosing regimens .

Basic: What analytical techniques confirm the absence of common synthetic byproducts?

Methodological Answer:

- TLC Monitoring : Track reaction progress using silica plates (e.g., chloroform:methanol 9:1) .

- HPLC-PDA : Detect unreacted starting materials or dimers (retention time shifts) .

- Mass Spectrometry : Identify high-MW impurities (e.g., Michael adducts) via ESI-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.